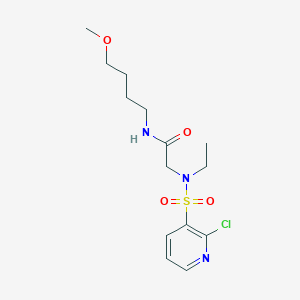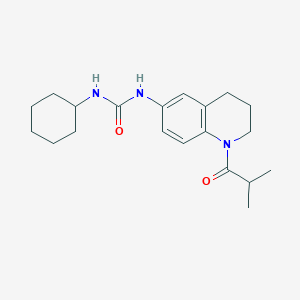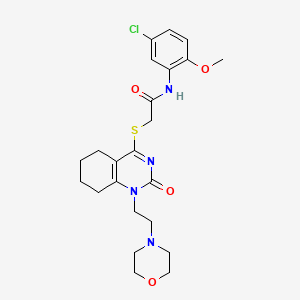
2-(N-ethyl2-chloropyridine-3-sulfonamido)-N-(4-methoxybutyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(N-ethyl2-chloropyridine-3-sulfonamido)-N-(4-methoxybutyl)acetamide, also known as E64d, is a protease inhibitor that has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit a variety of proteases, including cysteine proteases, and has been used in numerous studies to investigate the role of these enzymes in various biological processes.
作用機序
2-(N-ethyl2-chloropyridine-3-sulfonamido)-N-(4-methoxybutyl)acetamide exerts its inhibitory effects on cysteine proteases by irreversibly binding to the active site of these enzymes. This compound contains a reactive epoxide group that forms a covalent bond with the active site cysteine residue of the protease, thereby preventing substrate binding and catalysis.
Biochemical and Physiological Effects:
2-(N-ethyl2-chloropyridine-3-sulfonamido)-N-(4-methoxybutyl)acetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of protease activity, the induction of autophagy, and the modulation of lysosomal function. In addition, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new therapeutic agents.
実験室実験の利点と制限
One of the main advantages of using 2-(N-ethyl2-chloropyridine-3-sulfonamido)-N-(4-methoxybutyl)acetamide in lab experiments is its specificity for cysteine proteases. This compound has been shown to be highly selective for these enzymes, which allows researchers to investigate the role of these proteases in various biological processes. However, one limitation of using 2-(N-ethyl2-chloropyridine-3-sulfonamido)-N-(4-methoxybutyl)acetamide is its irreversible binding to the active site of the protease, which can make it difficult to study the effects of reversible protease inhibition.
将来の方向性
There are numerous future directions for the study of 2-(N-ethyl2-chloropyridine-3-sulfonamido)-N-(4-methoxybutyl)acetamide and its potential applications in scientific research. One area of interest is the development of new protease inhibitors that can selectively target specific cysteine proteases. In addition, researchers are investigating the use of 2-(N-ethyl2-chloropyridine-3-sulfonamido)-N-(4-methoxybutyl)acetamide and other protease inhibitors in the development of new therapeutic agents for the treatment of various diseases, including cancer and neurodegenerative disorders. Finally, studies are underway to investigate the role of cysteine proteases in various biological processes, including autophagy and lysosomal function, and the potential implications of these processes for human health and disease.
合成法
2-(N-ethyl2-chloropyridine-3-sulfonamido)-N-(4-methoxybutyl)acetamide can be synthesized using a variety of methods, but one of the most common approaches involves the reaction of N-ethyl-2-chloropyridine-3-sulfonamide with 4-methoxybutylamine in the presence of acetic anhydride and pyridine. The resulting intermediate is then reacted with acetic anhydride and acetic acid to yield the final product.
科学的研究の応用
2-(N-ethyl2-chloropyridine-3-sulfonamido)-N-(4-methoxybutyl)acetamide has been used in a wide range of scientific research applications, including studies of autophagy, apoptosis, and lysosomal function. This compound has been shown to inhibit the activity of lysosomal cysteine proteases, which play a critical role in the degradation of cellular components. By inhibiting these enzymes, 2-(N-ethyl2-chloropyridine-3-sulfonamido)-N-(4-methoxybutyl)acetamide can be used to investigate the role of lysosomal function in various biological processes.
特性
IUPAC Name |
2-[(2-chloropyridin-3-yl)sulfonyl-ethylamino]-N-(4-methoxybutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3O4S/c1-3-18(11-13(19)16-8-4-5-10-22-2)23(20,21)12-7-6-9-17-14(12)15/h6-7,9H,3-5,8,10-11H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGJHZUNMZVEDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NCCCCOC)S(=O)(=O)C1=C(N=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-ethyl2-chloropyridine-3-sulfonamido)-N-(4-methoxybutyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2694172.png)
![N,N-diethyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2694173.png)



![2,6-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2694182.png)
![4-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2694185.png)

![6-(3-methoxyphenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2694187.png)

![N-(benzo[d]thiazol-6-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2694189.png)

![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2694192.png)